molecular formula C9H20ClN3O B15067903 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone hydrochloride

1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B15067903
M. Wt: 221.73 g/mol
InChI Key: FKJJUVVHYCFQSJ-UHFFFAOYSA-N
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Description

1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone hydrochloride is a chemical compound with the molecular formula C9H20ClN3O. It is commonly used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone hydrochloride typically involves the reaction of 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms, while reduction can produce various reduced derivatives .

Scientific Research Applications

1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone
  • 1-(4-(3-Aminopropyl)piperazin-1-yl)butanone
  • 1-(4-(3-Aminopropyl)piperazin-1-yl)propanone

Uniqueness

1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns, making it valuable for specific research and industrial applications .

Biological Activity

1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone hydrochloride is a chemical compound that has garnered interest for its potential biological activities, particularly in the field of neuropharmacology. This compound features a piperazine ring, an aminopropyl side chain, and an ethanone moiety, which contribute to its unique properties and interactions within biological systems. The molecular formula is C9H20ClN3O, with a molecular weight of approximately 185.27 g/mol.

Chemical Structure and Synthesis

The structure of this compound includes several functional groups that are crucial for its biological activity:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms, known for its ability to interact with various receptors.
  • Aminopropyl Group : This side chain enhances the compound's solubility and binding affinity.
  • Ethanone Moiety : This functional group allows for nucleophilic addition reactions.

General Synthesis Steps

The synthesis of this compound typically involves:

  • Formation of Piperazine Derivative : Reaction of piperazine with 3-aminopropyl bromide.
  • Acylation : The resultant product is then acylated using ethanoyl chloride or ethanolic acid to introduce the ethanone functionality.

Careful control of reaction conditions is essential to optimize yield and purity.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological activity. Key findings include:

  • Interaction with Neurotransmitter Systems : The compound has been shown to bind to serotonin receptors, potentially modulating cognitive functions and offering therapeutic effects against neurodegenerative diseases such as Alzheimer's disease .
  • Inhibition of Acetylcholinesterase : Similar piperazine derivatives have demonstrated the ability to inhibit human acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, which is beneficial in treating cognitive impairments associated with Alzheimer's disease .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • A study on piperazine derivatives indicated that they could inhibit amyloid peptide aggregation, a key factor in Alzheimer's pathology. These derivatives were found to bind at both peripheral anionic and catalytic sites of acetylcholinesterase, suggesting their potential as therapeutic agents in neurodegenerative conditions .
  • Another investigation focused on the design and synthesis of piperazine-based compounds, revealing their efficacy against various neurodegenerative models. Specific derivatives showed promising results in improving cognitive function in animal models .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals distinct biological activities:

Compound NameStructure CharacteristicsUnique Features
1-(3-Aminopropyl)piperazinePiperazine ring with a single aminopropyl substitutionLacks the ethanone moiety
1-(4-Aminobutyl)piperazineSimilar piperazine structure but with a butyl groupMay exhibit different biological activities
N,N-Diethyl-p-phenylenediamineContains an aromatic ring instead of a piperazine ringDifferent mechanism of action due to structural changes
1-Piperazineethanol, 4-(3-aminopropyl)-Contains an ethanol group instead of ethanonePotentially different solubility properties

This table illustrates how variations in structure can influence biological activity and therapeutic potential.

Properties

Molecular Formula

C9H20ClN3O

Molecular Weight

221.73 g/mol

IUPAC Name

1-[4-(3-aminopropyl)piperazin-1-yl]ethanone;hydrochloride

InChI

InChI=1S/C9H19N3O.ClH/c1-9(13)12-7-5-11(6-8-12)4-2-3-10;/h2-8,10H2,1H3;1H

InChI Key

FKJJUVVHYCFQSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)CCCN.Cl

Origin of Product

United States

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